![molecular formula C25H24N10O2 B2938143 5-phenyl-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-3-carboxamide CAS No. 1172399-03-9](/img/structure/B2938143.png)
5-phenyl-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-phenyl-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C25H24N10O2 and its molecular weight is 496.535. The purity is usually 95%.
BenchChem offers high-quality 5-phenyl-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-phenyl-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiviral Activity
Compounds with similar structures have shown antiviral activity against various viruses. The pyrimidine and piperazine moieties are often explored for their potential in antiviral therapeutics .
Antitubercular Activity
Derivatives with indole and pyridine structures have been investigated for their activity against Mycobacterium tuberculosis, suggesting potential use in treating tuberculosis .
Acetylcholinesterase Inhibition
Some derivatives have been evaluated as potential acetylcholinesterase inhibitors, which could be useful in treating neurodegenerative diseases like Alzheimer’s disease .
Antitumor Activity
A series of compounds with similar structures have been synthesized and evaluated for their anti-proliferative activities against various cancer cells .
Fibroblast Growth Factor Receptor Inhibition
N-aryl-N’-pyrimidin-4-yl ureas, which share structural similarities, have been optimized as potent inhibitors of fibroblast growth factor receptor tyrosine kinases, important in cancer research .
Anti-nociceptive Potential
Isoxazole nucleus and its derivatives are associated with a wide variety of pharmacological properties including analgesic and anti-inflammatory activities, which could be explored for pain management .
Mechanism of Action
Target of Action
Similar compounds have been known to targettyrosine kinases , and CDK6 , a cyclin-dependent kinase . These proteins play crucial roles in cell cycle regulation and transcription, making them promising targets for the treatment of cancers and other diseases .
Mode of Action
Similar compounds like imatinib have been shown to bind to an inactive abelson tyrosine kinase domain through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . This binding inhibits the activity of the kinase, thereby disrupting the cell cycle and transcription processes .
Biochemical Pathways
Similar compounds have been shown to inhibit the activity of tyrosine kinases and cdk6 . This inhibition disrupts the cell cycle and transcription processes, which can lead to the death of cancer cells .
Pharmacokinetics
Similar compounds have been structurally characterized in the form of their piperazin-1-ium salt (mesylate, picrate, citrate, fumarate or malonate) . This suggests that the compound may have similar pharmacokinetic properties.
Result of Action
Similar compounds have been shown to have anti-proliferative activities against human breast cancer cells and human gastric cancer cells . This suggests that the compound may have similar effects.
properties
IUPAC Name |
5-phenyl-N-[2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N10O2/c36-24(20-15-21(37-32-20)18-5-2-1-3-6-18)26-9-10-35-23-19(16-31-35)22(29-17-30-23)33-11-13-34(14-12-33)25-27-7-4-8-28-25/h1-8,15-17H,9-14H2,(H,26,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPPSGJQPYSXBAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2C=NN3CCNC(=O)C4=NOC(=C4)C5=CC=CC=C5)C6=NC=CC=N6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-phenyl-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-3-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.